molecular formula C13H9NO2Se B12690900 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- CAS No. 81744-02-7

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-

Cat. No.: B12690900
CAS No.: 81744-02-7
M. Wt: 290.19 g/mol
InChI Key: UVLJTNCCWYTHDP-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- is a selenium-containing organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- typically involves the reaction of 3-hydroxybenzeneseleninic acid with ortho-aminophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ebselen: Another selenium-containing compound with similar antioxidant and enzyme-inhibiting properties.

    Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in various biological processes.

    Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- is unique due to its specific structure, which combines a benzisoselenazol core with a hydroxyphenyl group

Properties

CAS No.

81744-02-7

Molecular Formula

C13H9NO2Se

Molecular Weight

290.19 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H

InChI Key

UVLJTNCCWYTHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O

Origin of Product

United States

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